![molecular formula C15H18FN3O2 B5660052 5-(dimethylamino)-2-[3-(4-fluorophenoxy)propyl]pyridazin-3(2H)-one](/img/structure/B5660052.png)
5-(dimethylamino)-2-[3-(4-fluorophenoxy)propyl]pyridazin-3(2H)-one
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Overview
Description
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves multiple steps, including the construction of the pyridazinone core and subsequent functionalization. For example, Kamble et al. (2015) reported the synthesis of pyridazin-3(2H)-one derivatives, where the key steps included the formation of the pyridazinone ring followed by substitution at various positions to introduce different functional groups (Kamble et al., 2015).
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives, including 5-(dimethylamino)-2-[3-(4-fluorophenoxy)propyl]pyridazin-3(2H)-one, is characterized by the presence of the pyridazinone core, which can significantly influence the compound's chemical behavior and interaction with biological targets. Structural analysis often involves crystallography and spectroscopic methods to determine the arrangement of atoms within the molecule.
Chemical Reactions and Properties
Pyridazinone derivatives undergo various chemical reactions, including substitutions, additions, and cyclization reactions, which allow for the introduction of diverse functional groups. These reactions are crucial for modifying the chemical and biological properties of the compounds. The reactivity of the pyridazinone ring towards different reagents can lead to the synthesis of novel compounds with potential biological activities.
Physical Properties Analysis
The physical properties of pyridazinone derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the pyridazinone core. These properties are essential for determining the compound's suitability for further development in various applications.
Chemical Properties Analysis
The chemical properties of pyridazinone derivatives, including acidity, basicity, and reactivity, are determined by the electronic structure of the pyridazinone ring and the nature of the substituents. These properties play a significant role in the compound's interaction with biological targets and its overall pharmacological profile.
properties
IUPAC Name |
5-(dimethylamino)-2-[3-(4-fluorophenoxy)propyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-18(2)13-10-15(20)19(17-11-13)8-3-9-21-14-6-4-12(16)5-7-14/h4-7,10-11H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMVGLVTMPWYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=O)N(N=C1)CCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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